Me-QNB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of Me-QNB involves the reaction of [11C]CH3I with the desmethylated precursor (QNB) at room temperature using the captive solvent method. This method yields excellent radiochemical purity and specific activity . The radiosynthesis of carbon-11-labelled this compound is oriented towards the preparation of multi milliCuries of radiotracer .

化学反応の分析

Me-QNB undergoes various chemical reactions, including substitution reactions. In the presence of an amine-borane catalyst, methyl acetate, dimethyl malonate, and dimethyl methylmalonate each react with 1-methylene-2,3-epoxycyclo-hexanes or -pentanes at a C–H group to give allylic alcohols. This reaction proceeds by a radical chain mechanism and is initiated by UV photolysis of added di-tert-butyl peroxide .

科学的研究の応用

Me-QNB has been used extensively in scientific research, particularly in the field of cardiovascular medicine. It is used for the quantification of myocardial muscarinic receptors in vivo using positron emission tomography (PET) imaging . This compound has also been utilized in the study of RNA methylation and other modifications in various biological processes .

作用機序

Me-QNB acts as a muscarinic acetylcholinergic receptor antagonist. It decreases endplate potential amplitude without affecting miniature endplate frequency or resting potential. This compound also increases the latency of the endplate potential and the nerve terminal spike in a frequency-dependent fashion, suggesting that its site of action is the unmyelinated nerve terminal . This compound blocks electrically excitable sodium channels and ionic channels associated with nicotinic acetylcholine receptors .

類似化合物との比較

Me-QNB is similar to other muscarinic acetylcholinergic receptor antagonists such as 3-quinuclidinyl benzilate (QNB). Both compounds act as competitive, non-selective antagonists of muscarinic receptors in cardiac muscle, smooth muscle, exocrine glands, and at postsynaptic receptors in neurons . this compound is unique in its specific use for the quantification of myocardial muscarinic receptors using PET imaging .

List of Similar Compounds::- 3-Quinuclidinyl benzilate (QNB)

- Aprophen

- Atropine

- Scopolamine

特性

CAS番号 |

71861-83-1 |

|---|---|

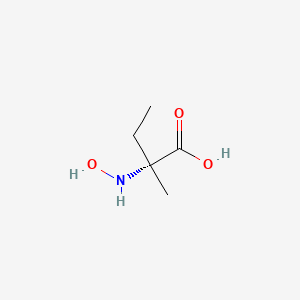

分子式 |

C22H26INO3 |

分子量 |

479.4 g/mol |

IUPAC名 |

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;iodide |

InChI |

InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 |

InChIキー |

YCVUWYMRBRAYRO-UHFFFAOYSA-M |

正規SMILES |

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)

![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)

![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)

![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)

![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)

![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)

![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)